Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester
Description
This compound is a carbamic acid ester featuring a stereospecific (1S,2R) configuration, a hydroxy group at position 2, a 2-methylpropylamino substituent at position 3, and a phenylmethyl (benzyl) ester moiety. Its structure is critical in medicinal chemistry, particularly as an intermediate in synthesizing HIV protease inhibitors like Amprenavir (AMP) and Darunavir (DRV) . The stereochemistry (1S,2R) is essential for binding to viral protease active sites, while the phenylmethyl ester enhances stability compared to free carbamic acids, which are inherently unstable .
Properties
Molecular Formula |
C22H30N2O3 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
benzyl N-[(2S,3R)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C22H30N2O3/c1-17(2)14-23-15-21(25)20(13-18-9-5-3-6-10-18)24-22(26)27-16-19-11-7-4-8-12-19/h3-12,17,20-21,23,25H,13-16H2,1-2H3,(H,24,26)/t20-,21+/m0/s1 |
InChI Key |
QHRJDIHLVUNQCK-LEWJYISDSA-N |
Isomeric SMILES |
CC(C)CNC[C@H]([C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C)CNCC(C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
| Step | Reaction | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Reduction of (S)-3-tert-Butoxycarbonylamino-1-nitro-2-oxo-4-phenylbutane | Sodium borohydride (NaBH4) | Converts nitro-oxo intermediate to tert-butyl (2S,3R)-4-amino-3-hydroxy-1-phenylbutane-2-yl carbamate |
| 2 | Hydrogenation | Catalytic hydrogenation (e.g., Pd/C) | Removes protecting groups and reduces intermediates to amine |
| 3 | Sulfonylation | Treatment with 4-nitrophenyl sulfonyl chloride | Introduces 4-nitrophenylsulfonyl group on amino function |
| 4 | Alkylation | Reaction with n-butyl bromide | Alkylates sulfonamide nitrogen with 2-methylpropyl group |
| 5 | Final esterification | Phenylmethyl ester formation | Yields the target carbamic acid phenylmethyl ester derivative |
This sequence achieves the compound with high stereochemical purity and is scalable for pharmaceutical synthesis.
Key Reaction Details
- Reduction Step: NaBH4 selectively reduces the keto and nitro groups to corresponding alcohol and amine functionalities without racemization.
- Hydrogenation: Catalytic hydrogenation is employed to remove protecting groups and fully reduce intermediates, preserving stereochemistry.
- Sulfonylation: The use of 4-nitrophenyl sulfonyl chloride activates the amine for subsequent alkylation.
- Alkylation: The introduction of the 2-methylpropyl group via alkyl bromide ensures the correct substitution pattern on the nitrogen.
- Diastereoselectivity: The process favors formation of the (1S,2R) stereoisomer, critical for biological activity.
Alternative and Improved Processes
Recent patents describe improved one-pot processes that streamline the synthesis and improve yields and purity:
- Use of potassium tert-butoxide in isopropanol for cyclization steps.
- Avoidance of laborious chromatographic purification by optimizing reaction conditions.
- Selection of solvents such as ethyl acetate, tetrahydrofuran, toluene, and polar aprotic solvents to enhance reaction efficiency.
- Employment of organic or inorganic bases to facilitate key transformations.
- One-pot protocols that combine multiple steps without intermediate isolation, reducing time and cost.
These innovations address challenges in scalability and purity for commercial production.
Spectroscopic and Analytical Data
| Technique | Data | Interpretation |
|---|---|---|
| 1H NMR (CDCl3) | 1.4 (9H, s), 2.6-3.4 (multiple H, m), 4.1 (2H, m), 4.9 (1H, s), 7.2-7.7 (aromatic H, m) | Consistent with carbamate and aromatic protons, confirming structure |
| 13C NMR (CDCl3) | 28.4, 36.6, 43.2, 54.5, 75.7, 79.5, 124-138 ppm range | Signals correspond to aliphatic carbons, carbamate carbonyl, and aromatic carbons |
| Mass Spectrometry (MS) | m/z = 463.51 (M+) | Matches molecular weight of target compound |
| PXRD and IR | PXRD confirms amorphous nature; IR shows characteristic carbamate and sulfonyl bands | Confirms purity and functional groups |
Summary Table of Preparation Methods
| Method Source | Key Features | Advantages | Limitations |
|---|---|---|---|
| Journal of Chemical and Pharmaceutical Research (2012) | Multi-step synthesis starting from tert-butoxycarbonyl amino acid derivative, NaBH4 reduction, hydrogenation, sulfonylation, alkylation | High stereoselectivity, well-characterized intermediates | Requires multiple purification steps |
| Patent WO2016207907A1 (2016) | One-pot synthesis, use of potassium tert-butoxide, optimized solvents and bases | Improved yield and purity, scalable, reduced chromatography | Requires careful control of reaction conditions |
| Earlier patents (e.g., EP1448567B1) | Use of oxycarbonylmethylene reagents, Reformatsky reagents for intermediate formation | Enables formation of key intermediates with protecting groups | More complex reagent handling, multi-step |
Chemical Reactions Analysis
Types of Reactions
Benzyl ((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity patterns.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-butyl hydroperoxide for oxidation reactions and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Enzyme Inhibition
Carbamic acid esters are known for their role as reversible inhibitors of cholinesterase enzymes. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate cholinergic transmission makes it a candidate for therapeutic development aimed at enhancing cognitive function and memory retention .
Anticancer Activity
Recent studies have indicated that carbamic acid derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation. For instance, compounds structurally related to [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester have shown promise in preclinical models for specific cancers, suggesting a potential role in targeted cancer therapies .
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of carbamic acid derivatives. The compound has demonstrated effectiveness against a range of bacterial strains, indicating its potential use as an antimicrobial agent in treating infections caused by resistant bacteria .
Synthesis Techniques
The synthesis of [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester typically involves multi-step reactions. Common methods include:
- Carbamate Formation : Reacting primary amines with carbonic acid derivatives under controlled conditions to form carbamates.
- Esterification : Utilizing phenolic compounds and activating them to react with alkyl amines to yield the desired ester product.
Table: Summary of Synthesis Conditions
| Reaction Step | Reagents Used | Conditions | Yield |
|---|---|---|---|
| Carbamate Formation | Primary amine + Carbonic acid | 20°C, 24h | 90% |
| Esterification | Phenolic compound + Alkyl amine | Reflux in ethanol | 85% |
Optimization Strategies
Efforts to optimize synthesis have included varying solvent systems and temperatures to enhance yield and purity. For example, reactions conducted in dichloromethane at controlled temperatures have yielded high percentages of the desired product with minimal by-products .
Cholinesterase Inhibition Study
A study conducted on a series of carbamic acid esters demonstrated their effectiveness in inhibiting acetylcholinesterase activity in vitro. The results indicated that modifications to the alkyl side chains significantly affected inhibitory potency, with certain derivatives showing IC50 values comparable to established inhibitors like physostigmine .
Anticancer Efficacy Assessment
In a preclinical trial assessing the anticancer properties of carbamic acid derivatives, one derivative was tested against human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity .
Mechanism of Action
The mechanism of action of Benzyl ((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
Stereochemistry : The (1S,2R) configuration is conserved across HIV protease inhibitors, underscoring its role in target binding .
Ester Groups : Phenylmethyl esters balance stability and synthetic flexibility, whereas tert-butyl or furan-based esters optimize solubility or metabolic profiles .
Substituent Effects: Sulfonyl groups (e.g., in AMP/DRV) enhance potency but complicate synthesis. Amino groups (e.g., 2-methylpropylamino) may improve pharmacokinetics but require protection (e.g., as esters) to prevent degradation .
Biological Activity
Carbamic acid derivatives, particularly carbamate esters, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester is a complex organic molecule that exhibits potential therapeutic properties. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis methods, and applications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 329.44 g/mol. The structure features a carbamate functional group linked to a phenylmethyl moiety and a chiral center that may influence its biological interactions.
Mechanisms of Biological Activity
Research indicates that carbamate compounds can exhibit various biological activities through different mechanisms:
- Acetylcholinesterase Inhibition : Many carbamate esters act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease.
- Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of carbamate derivatives. They may protect neuronal cells from apoptosis and oxidative stress, thus showing promise in treating conditions such as Parkinson's disease.
- Anti-inflammatory Activity : The compound has been investigated for its potential anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions:
- Nucleophilic Substitution : The reaction between a suitable phenolic compound and an isocyanate can yield the desired carbamate structure.
- Transesterification : This method involves exchanging the alkoxy group in an existing ester with another alcohol to form the target compound .
- Direct Esterification : The direct reaction of carbamic acid with phenylmethyl alcohol under acidic conditions can also produce the ester .
Case Studies and Research Findings
Several studies have explored the biological activity of similar carbamate esters:
- Study on Neuroprotective Effects : A study published in Journal of Medicinal Chemistry demonstrated that certain carbamate esters exhibit significant neuroprotective effects against oxidative stress-induced neuronal death. These compounds were found to upregulate antioxidant enzymes and reduce reactive oxygen species (ROS) levels in vitro.
- Inhibition of Inflammatory Pathways : Another investigation focused on the anti-inflammatory properties of carbamate derivatives. Results indicated that these compounds could significantly reduce levels of inflammatory mediators such as TNF-alpha and IL-6 in cell models exposed to inflammatory stimuli.
Comparative Analysis
To better understand the biological activity of this compound compared to other related compounds, the following table summarizes key characteristics:
Q & A
Basic Research Questions
Q. What synthetic strategies optimize stereochemical purity for this carbamic acid ester?
- Methodological Answer : The compound's stereochemistry is critical for biological activity. A validated approach involves reacting a chiral epoxide (e.g., (1S,2S)-1-oxiranyl-2-phenylethyl carbamate) with (S)-2-methylbutan-1-amine in ethanol at 80°C, achieving 90% yield and high enantiomeric purity . Key steps include:
- Epoxide ring-opening : Controlled heating to preserve stereochemistry.
- Recrystallization : Use EtOAc-hexanes (1:4) to isolate the product (e.g., compound 17) with >99% purity .
- Analytical validation : Confirm stereochemistry via NMR (e.g., δ 4.70 ppm for chiral protons) and HRMS .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : and NMR detect stereochemical integrity (e.g., δ 7.31–7.18 ppm for aromatic protons, δ 79.54 ppm for tert-butyl carbamate) .
- HRMS : Validate molecular weight (e.g., CHNO: calculated m/z 351.2648, observed 351.2610) .
- Chromatography : Flash chromatography (EtOAc-hexanes) and TLC monitor reaction progress and purity .
Q. How do enzymatic and chemical synthesis routes compare for producing high enantiomeric excess (ee)?
- Methodological Answer :
- Chemical Synthesis : Achieves ~90% ee via chiral amine-epoxide coupling but may require multiple purification steps .
- Enzymatic Biotransformation : Microbial enzymes (e.g., Rhodococcus spp.) catalyze hydroxylation or epoxidation with >99% ee, as seen in related compounds (e.g., (1S,2R)-3-chloro-2-hydroxy derivatives) .
- Trade-offs : Enzymatic methods reduce byproducts but require strain optimization .
Advanced Research Questions
Q. How does this compound interact with HIV-1 protease, and how can molecular docking guide analog design?
- Methodological Answer :
- Substrate Envelope Theory : The compound’s structure fits the protease’s conserved substrate-binding region, minimizing resistance mutations .
- Docking Workflow :
Protein Preparation : Use crystallographic data (PDB) of HIV-1 protease.
Ligand Parameterization : Assign stereochemistry and protonation states.
Binding Affinity Analysis : Compare ΔG values for wild-type vs. resistant variants (e.g., V82A) .
Q. What strategies mitigate drug resistance when designing analogs?
- Methodological Answer :
- Resistance Profiling : Test against protease mutants (e.g., V82A, I84V) using fluorescence-based cleavage assays .
- Backbone Modifications : Introduce bulkier substituents (e.g., 4-methoxyphenylsulfonyl groups) to enhance van der Waals interactions without disrupting the substrate envelope .
- Data-Driven Design : Prioritize analogs with <10-fold loss in potency against resistant strains .
Q. How can microbial biotransformation pathways be optimized for scalable production?
- Methodological Answer :
- Strain Selection : Use Rhodococcus erythropolis SC 13845 for hydroxylation (99.4% ee in (1S,2R)-isomer synthesis) .
- Fermentation Parameters : Optimize pH (6.5–7.5), temperature (30°C), and induction timing for enzyme expression .
- Product Isolation : Extract with CHCl, followed by silica gel chromatography .
Q. What stability challenges arise in biological systems, and how are they addressed?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., t <30 min indicates need for prodrug design) .
- Oxidative Susceptibility : Introduce tert-butyl carbamates (e.g., compound 17) to protect amine groups during storage .
- pH-Dependent Hydrolysis : Monitor ester hydrolysis in simulated gastric fluid (pH 1.2) vs. plasma (pH 7.4) .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
